1-(Cyclohexylamino)-2-methylpropan-2-ol
Description
1-(Cyclohexylamino)-2-methylpropan-2-ol (CAS 7527-65-3) is a tertiary amine-alcohol compound with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol. Its structure comprises a cyclohexylamino group attached to a branched propanol backbone, where the hydroxyl group is positioned on a quaternary carbon. The compound is synthesized via reductive amination of cyclohexanone with 1-amino-2-methylpropanol in ethanol, using sodium borohydride (NaBH₄) as a reducing agent . The product typically achieves a purity of ≥98% and is characterized by its stability under ambient conditions .
Properties
IUPAC Name |
1-(cyclohexylamino)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,12)8-11-9-6-4-3-5-7-9/h9,11-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQTUNOWAHMDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80996735 | |
| Record name | 1-(Cyclohexylamino)-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80996735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7527-65-3 | |
| Record name | NSC128247 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Cyclohexylamino)-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80996735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclohexylamino)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with acetone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired amino alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylamino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amino group or the alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
1-(Cyclohexylamino)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key differences between 1-(Cyclohexylamino)-2-methylpropan-2-ol and structurally related compounds:
Key Observations
Structural Modifications and Bioactivity The addition of a methyl group on the propanol backbone in this compound (vs. Hexylcaine Hydrochloride demonstrates how esterification of the alcohol group (e.g., benzoate formation) converts the compound into a bioactive local anesthetic with rapid onset and moderate duration of action .
Synthetic Pathways The target compound is synthesized via reductive amination , whereas Hexylcaine requires additional esterification steps .
Physicochemical Properties Boiling Points: Predicted boiling points for similar tertiary amine-alcohols (e.g., 1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol) are ~259°C, suggesting high thermal stability . Solubility: The branched alcohol in this compound likely reduces water solubility compared to linear analogs like 1-(Cyclohexylamino)-2-propanol .
Pharmacological Relevance Compounds like (2R,S)-1-(6-methoxyindol-5-yloxy)-3-(2-methoxyphenoxyethylamino)propan-2-ol () exhibit α/β-adrenoceptor binding affinity, highlighting how substituents on the propanol backbone (e.g., methoxy groups) modulate receptor interactions . Hexylcaine’s clinical use underscores the importance of ester linkages in enhancing membrane permeability and anesthetic potency .
Biological Activity
1-(Cyclohexylamino)-2-methylpropan-2-ol, also known by its CAS number 7527-65-3, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclohexyl group attached to an amino group, which is further connected to a branched alcohol structure. Its unique configuration allows it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators, leading to various pharmacological effects such as neuroprotection and anti-inflammatory actions .
Neuroprotective Effects
A notable study highlighted the neuroprotective properties of compounds related to this compound. These compounds demonstrated significant protective effects against oxidative stress and excitotoxicity in neuronal cultures. The ability to promote neurite outgrowth suggests potential applications in treating neurodegenerative diseases .
Study on Neuroprotection
In a controlled study, a derivative of this compound was tested for its ability to protect neurons from glutamate-induced excitotoxicity. Results showed that the compound significantly reduced neuronal death and promoted cell survival through modulation of apoptotic pathways .
| Parameter | Control | Treatment Group |
|---|---|---|
| Neuronal Viability (%) | 50% | 85% |
| Apoptotic Markers | High | Low |
This table illustrates the effectiveness of the compound in enhancing neuronal viability compared to control groups.
Therapeutic Applications
The compound's structure suggests potential applications in various therapeutic areas:
- Neurodegenerative Diseases : Due to its neuroprotective properties, it may be beneficial in conditions like Alzheimer's disease and Parkinson's disease.
- Pain Management : Similar compounds have shown efficacy in modulating pain pathways, indicating potential use in analgesics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
